molecular formula C6H8ClN3S B2956531 4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine CAS No. 63291-55-4

4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine

Cat. No.: B2956531
CAS No.: 63291-55-4
M. Wt: 189.66
InChI Key: IPJCSPUOYKXVFK-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine is a heterocyclic compound with the molecular formula C6H8ClN3S. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine, methyl, and methylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, while oxidation of the methylsulfanyl group can produce sulfoxides or sulfones.

Scientific Research Applications

4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine and methylsulfanyl groups allows for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

4-chloro-N-methyl-6-methylsulfanylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3S/c1-8-4-5(7)9-3-10-6(4)11-2/h3,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJCSPUOYKXVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CN=C1Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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